Benzothiazole, 6-methoxy-2,5-dimethyl-

Descripción general

Descripción

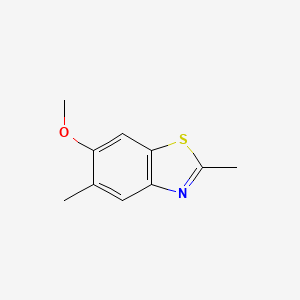

Benzothiazole, 6-methoxy-2,5-dimethyl- is a useful research compound. Its molecular formula is C10H11NOS and its molecular weight is 193.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality Benzothiazole, 6-methoxy-2,5-dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzothiazole, 6-methoxy-2,5-dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Biological Activities

The compound exhibits a wide range of biological activities, making it a valuable candidate in pharmaceutical research. Key applications include:

- Antimicrobial Activity : Research indicates that benzothiazole derivatives demonstrate significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that these compounds can inhibit the growth of Staphylococcus aureus and Escherichia coli, with some derivatives exhibiting enhanced potency compared to standard antibiotics .

- Anticancer Properties : Benzothiazole derivatives have been evaluated for their anticancer effects, particularly against gastrointestinal cancer cells. In vitro studies revealed that certain derivatives significantly increased the expression of apoptotic markers such as caspases 3, 8, and 9, indicating their potential as therapeutic agents in cancer treatment .

- Anti-inflammatory Effects : The compound has also shown promise in anti-inflammatory applications. Its ability to modulate inflammatory pathways suggests potential use in treating inflammatory diseases .

Case Studies

- Antimicrobial Evaluation : A study synthesized various benzothiazole derivatives and tested their antimicrobial properties against multiple bacterial strains. The results indicated that certain compounds exhibited substantial antibacterial activity, particularly against Pseudomonas aeruginosa and Candida albicans. The structure-activity relationship analysis revealed that modifications to the benzothiazole ring significantly influenced antimicrobial efficacy .

- Anticancer Activity : In another investigation, benzothiazole derivatives were tested for their antiproliferative effects on different cancer cell lines. The study highlighted that specific derivatives induced apoptosis in cancer cells more effectively than traditional chemotherapeutics, suggesting a new avenue for cancer therapy development .

- Computational Studies : Molecular docking studies have been employed to predict the binding affinity of benzothiazole derivatives to various biological targets, such as VEGFR-2 kinase. These studies suggest that certain compounds may serve as effective inhibitors of tumor growth by disrupting angiogenesis pathways .

Data Tables

Análisis De Reacciones Químicas

Electrophilic Substitution Reactions

The methoxy (-OCH) group strongly activates the benzothiazole ring toward electrophilic substitution, directing incoming electrophiles to the para and ortho positions relative to itself.

Nitration

-

Reagents: Nitration typically employs HNO/HSO or acetyl nitrate.

-

Position: Nitration occurs at position 4 (para to methoxy) due to the strong electron-donating effect of the methoxy group .

-

Product: 4-Nitro-6-methoxy-2,5-dimethylbenzothiazole.

Halogenation

-

Chlorination:

-

Reagents: Cl/FeCl or SOCl.

-

Position: Chlorination occurs at position 4 or 7 (meta to methyl groups).

-

Product: 4-Chloro-6-methoxy-2,5-dimethylbenzothiazole.

-

Yield: ~60–75%.

-

Nucleophilic Substitution Reactions

The electron-deficient thiazole ring facilitates nucleophilic attack, particularly at position 2 (adjacent to the sulfur atom).

Alkylation/Acylation

-

Reagents: Alkyl halides (e.g., CHI) or acyl chlorides (e.g., CHCOCl) in the presence of KCO and a phase-transfer catalyst (e.g., TEBA) .

-

Position: Alkylation occurs at the sulfur atom or nitrogen of the thiazole ring.

-

Example Reaction:

Oxidation Reactions

The methyl and methoxy groups undergo oxidation under controlled conditions.

Oxidation of Methyl Groups

-

Reagents: KMnO/HSO or CrO/AcOH.

-

Product: 5-Carboxy-6-methoxy-2-methylbenzothiazole (oxidation of the 5-methyl group to a carboxylic acid).

-

Yield: ~50–60%.

Oxidation of Thiazole Ring

-

Reagents: HO/AcOH or m-CPBA.

-

Product: Sulfoxide or sulfone derivatives via sulfur oxidation.

-

Example:

Reduction Reactions

Selective reduction of the thiazole ring or substituents is achievable.

Hydrogenation

-

Reagents: H/Pd-C or NaBH.

-

Product: Partially saturated thiazoline derivatives.

-

Yield: 40–55% for thiazoline formation.

Coordination Chemistry

The sulfur and nitrogen atoms participate in metal coordination, forming complexes with therapeutic potential .

Metal Complex Formation

-

Metals: Co(III), Ni(II), Cu(II).

-

Ligands: Bidentate azo-Schiff bases derived from the benzothiazole scaffold.

-

Geometry: Octahedral for Co(III) and Ni(II); square planar for Cu(II) .

Comparative Reactivity Table

Mechanistic Insights

-

Electrophilic Substitution: The methoxy group directs electrophiles to the para position (C-4) via resonance activation, while methyl groups provide steric hindrance at C-2 and C-5 .

-

Nucleophilic Attack: The thiazole ring’s electron deficiency allows nucleophilic substitution at C-2, facilitated by the lone pair on sulfur .

-

Oxidation Pathways: Methyl groups oxidize to carboxylic acids under strong acidic conditions, while sulfur undergoes stepwise oxidation to sulfoxides/sulfones.

Propiedades

Número CAS |

63816-00-2 |

|---|---|

Fórmula molecular |

C10H11NOS |

Peso molecular |

193.27 g/mol |

Nombre IUPAC |

6-methoxy-2,5-dimethyl-1,3-benzothiazole |

InChI |

InChI=1S/C10H11NOS/c1-6-4-8-10(5-9(6)12-3)13-7(2)11-8/h4-5H,1-3H3 |

Clave InChI |

AVBHDKMHDNTVLR-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC2=C(C=C1OC)SC(=N2)C |

Solubilidad |

4.8 [ug/mL] (The mean of the results at pH 7.4) |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.